4,5-Difluoro-2,3-dimethylphenol
Description
4,5-Difluoro-2,3-dimethylphenol is a fluorinated aromatic compound characterized by fluorine atoms at the 4- and 5-positions, methyl groups at the 2- and 3-positions, and a hydroxyl group at the 1-position. The strategic placement of electron-withdrawing fluorine atoms and electron-donating methyl groups confers unique physicochemical properties, such as moderate acidity, steric hindrance, and lipophilicity.
Properties
CAS No. |
182011-09-2 |
|---|---|
Molecular Formula |
C8H8F2O |
Molecular Weight |
158.14 g/mol |
IUPAC Name |
4,5-difluoro-2,3-dimethylphenol |
InChI |
InChI=1S/C8H8F2O/c1-4-5(2)8(10)6(9)3-7(4)11/h3,11H,1-2H3 |
InChI Key |
IROZJIVUUWIDKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1O)F)F)C |
Canonical SMILES |
CC1=C(C(=C(C=C1O)F)F)C |
Synonyms |
Phenol, 4,5-difluoro-2,3-dimethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4,5-Difluoro-2,3-dimethylphenol with structurally related fluorophenols:
Acidity and Reactivity
- This compound: The electron-donating methyl groups slightly offset the electron-withdrawing effect of fluorine, resulting in a pKa comparable to phenol (~10), though lower than nitro-substituted analogs.
- 4,5-Difluoro-2-nitrophenol: The nitro group significantly enhances acidity (pKa ~4.0), making it more reactive in deprotonation-driven reactions compared to the methyl-substituted compound .
- DFDNB : Lacks a hydroxyl group but features two nitro groups, enabling nucleophilic aromatic substitution reactions for synthesizing heterocycles like benzimidazoles .
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